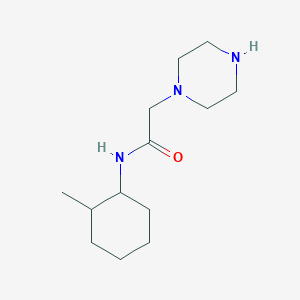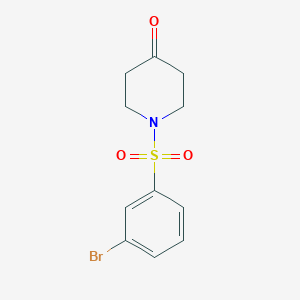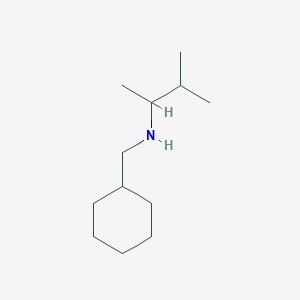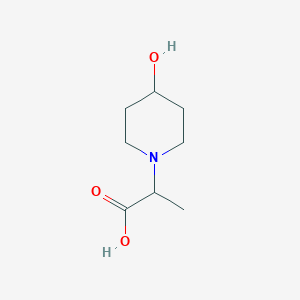![molecular formula C12H17NO B1461492 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol CAS No. 1042573-84-1](/img/structure/B1461492.png)
3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Descripción general
Descripción
Synthetic Routes and Reaction Conditions:
Indenylamine Synthesis: The compound can be synthesized by reacting 2,3-dihydro-1H-inden-1-ylamine with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.
Reduction of Indenone: Another method involves the reduction of 2,3-dihydro-1H-inden-1-one to 2,3-dihydro-1H-inden-1-ylamine, followed by reaction with 3-bromopropan-1-ol.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch reactor where the reactants are mixed and heated under controlled conditions to ensure the desired product is formed.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as indenylamine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indenylamine.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted indenylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indenylamine derivatives with different oxidation states.
Reduction Products: Reduced forms of indenylamine.
Substitution Products: Substituted indenylamines with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound has potential biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It may have therapeutic potential in the development of new drugs, particularly in the treatment of diseases related to the central nervous system.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context in which it is used. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific application.
Comparación Con Compuestos Similares
3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:
Indenylamine derivatives: These compounds share the indenyl group but may have different substituents or functional groups.
Propanol derivatives: These compounds contain the propanol moiety but lack the indenyl group.
The uniqueness of this compound lies in its combination of the indenyl group and the amino group, which provides it with distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-14H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWSZFHGPDGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)



amine](/img/structure/B1461414.png)

amine](/img/structure/B1461418.png)
![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461421.png)
amine](/img/structure/B1461422.png)

![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)


